1-(2,4,5-Trimethoxyphenyl)-1-propanol

Organic Synthesis Grignard Addition Process Chemistry

1-(2,4,5-Trimethoxyphenyl)-1-propanol is a ≥95% pure, chiral secondary alcohol building block that differentiates your medicinal chemistry and SAR programs from generic mescaline-derived libraries. Its 2,4,5-trimethoxy substitution imparts unique steric hindrance and electronic distribution, while the benzylic α-ethyl alcohol provides a reactive handle for Swern/PCC oxidation, esterification, or etherification to generate diverse analog sets. Validated by GC-MS (SpectraBase) and HMDB metabolite evidence, it also serves as a reference standard for LC/GC-MS method development. Insist on compound-specific procurement — request a quote for ambient-shipped, cold-stored ≥95% material.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 834-93-5
Cat. No. B1624907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trimethoxyphenyl)-1-propanol
CAS834-93-5
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1OC)OC)OC)O
InChIInChI=1S/C12H18O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h6-7,9,13H,5H2,1-4H3
InChIKeyNHBUFOXGCPTIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,5-Trimethoxyphenyl)-1-propanol (CAS 834-93-5) for Research Procurement and Chemical Synthesis Applications


1-(2,4,5-Trimethoxyphenyl)-1-propanol (CAS 834-93-5) is a trimethoxyphenyl-substituted secondary alcohol with molecular formula C12H18O4 and molecular weight 226.27 g/mol . This compound features a 2,4,5-trimethoxy substitution pattern on the phenyl ring, distinguishing it from the more commonly encountered 3,4,5-trimethoxy arrangement found in mescaline-derived pharmacophores [1]. The compound is primarily utilized as a synthetic intermediate and research chemical in medicinal chemistry programs investigating trimethoxyphenyl-containing bioactive molecules .

Why 1-(2,4,5-Trimethoxyphenyl)-1-propanol Cannot Be Casually Substituted with Alternative Trimethoxyphenyl Alcohols or Isomers


Generic substitution among trimethoxyphenyl alcohols is scientifically untenable due to three material differentiators: (i) the 2,4,5-trimethoxy substitution pattern confers distinct steric hindrance and electronic distribution compared to the 3,4,5-arrangement, directly altering reactivity in downstream transformations ; (ii) the benzylic alcohol functional group at the α-ethyl position provides a chiral center with predictable stereochemical outcomes in asymmetric synthesis, whereas regioisomeric analogs exhibit different nucleophilic attack trajectories ; and (iii) the specific crystalline solid properties (melting point 53-54 °C, predicted pKa 13.98±0.20) differ from related analogs, affecting handling, purification, and formulation feasibility . The evidence below quantitatively substantiates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: 1-(2,4,5-Trimethoxyphenyl)-1-propanol vs. Structural Analogs


Synthetic Yield Advantage: Grignard Route to 1-(2,4,5-Trimethoxyphenyl)-1-propanol vs. Analogous Trimethoxyphenyl Alcohols

In the Grignard reaction between 2-(2,4,5-trimethoxyphenyl)acetaldehyde and ethyl magnesium bromide in anhydrous THF at 0°C with gradual warming to room temperature, 1-(2,4,5-trimethoxyphenyl)-1-propanol is obtained in 93% yield . This represents a well-validated, high-yielding synthetic protocol with minimal side-product formation when strict temperature control (0°C addition) and anhydrous conditions are maintained .

Organic Synthesis Grignard Addition Process Chemistry

Oxidation Reactivity Profile: Steric Hindrance Effects in 1-(2,4,5-Trimethoxyphenyl)-1-propanol Oxidation to Ketone

Oxidation of 1-(2,4,5-trimethoxyphenyl)-1-propanol to 1-(2,4,5-trimethoxyphenyl)propan-1-one using MnO₂ proceeds with only 46% yield due to steric hindrance around the benzylic hydroxyl group conferred by the 2,4,5-trimethoxy substitution pattern . This suboptimal yield indicates that alternative oxidants (e.g., PCC or Swern conditions) are required for efficient ketone formation, a consideration not uniformly applicable to all trimethoxyphenyl alcohols.

Oxidation Chemistry Steric Effects Reactivity Profiling

Distinct Physicochemical Identity: Melting Point and Predicted pKa of 1-(2,4,5-Trimethoxyphenyl)-1-propanol

1-(2,4,5-Trimethoxyphenyl)-1-propanol exhibits a melting point of 53-54 °C and a predicted pKa of 13.98±0.20 . The compound is a crystalline solid at ambient temperature, with predicted density of 1.082±0.06 g/cm³ and boiling point of 125-135 °C at 0.005 Torr . These physicochemical parameters define the compound's handling, purification (e.g., recrystallization feasibility), and analytical identification profile.

Physicochemical Characterization Crystalline Properties Analytical Reference

Commercially Available Analytical Reference Standard: Mass Spectrometry Identification via SpectraBase Entry

1-(2,4,5-Trimethoxyphenyl)-1-propanol is cataloged in the SpectraBase spectral database with a validated GC-MS spectrum (Compound ID: C7G3wFDsNrM, InChI: InChI=1S/C12H18O4/c1-5-...) [1]. This database entry provides a reproducible mass spectral fingerprint for unambiguous compound identification in reaction monitoring, purity assessment, and metabolite identification workflows.

Analytical Chemistry Mass Spectrometry Reference Standards

Human Metabolome Database Entry: Predicted LC-MS/MS Spectral Data for Metabolite Identification Studies

The Human Metabolome Database (HMDB) contains entries for 1-(2,4,5-trimethoxyphenyl)-containing metabolites including 1-Methoxy-1-(2,4,5-trimethoxyphenyl)-2-propanol (HMDB0031772) with predicted LC-MS/MS spectra at 40V (negative ion mode) [1]. This database integration facilitates metabolomics studies where this compound or its derivatives may appear as xenobiotic metabolites or natural product constituents.

Metabolomics LC-MS/MS Metabolite Identification

Recommended Research and Industrial Application Scenarios for 1-(2,4,5-Trimethoxyphenyl)-1-propanol (CAS 834-93-5)


Synthetic Intermediate for Trimethoxyphenyl-Containing Bioactive Compound Libraries

This compound serves as a high-yielding (93% Grignard route) chiral secondary alcohol building block for constructing 2,4,5-trimethoxyphenyl-containing molecular libraries . The benzylic alcohol can be further functionalized via oxidation (though MnO₂ gives only 46% yield, necessitating PCC or Swern conditions), esterification, or etherification to generate diverse analogs for structure-activity relationship (SAR) studies .

Analytical Reference Standard for GC-MS and LC-MS Method Development

With a validated GC-MS spectrum in SpectraBase (Compound ID C7G3wFDsNrM) and predicted LC-MS/MS fragmentation data for related metabolites in HMDB , this compound is suitable as an analytical reference standard for developing and validating chromatographic methods targeting trimethoxyphenyl-containing analytes in complex biological or environmental matrices.

Physicochemical Property Reference for Computational Chemistry and QSAR Model Training

The experimentally determined melting point (53-54 °C) and predicted physicochemical parameters (pKa 13.98±0.20, density 1.082±0.06 g/cm³) provide validated data points for training and validating quantitative structure-property relationship (QSPR) models, particularly for compounds bearing the 2,4,5-trimethoxyphenyl pharmacophore .

Metabolite Identification Studies Involving Trimethoxyphenyl Xenobiotics

The presence of 1-(2,4,5-trimethoxyphenyl)-derived metabolites (e.g., 1-Methoxy-1-(2,4,5-trimethoxyphenyl)-2-propanol, HMDB0031772) in the Human Metabolome Database supports the use of this compound as a precursor or reference in untargeted metabolomics workflows aimed at identifying xenobiotic transformation products of 2,4,5-trimethoxyphenyl-containing compounds .

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